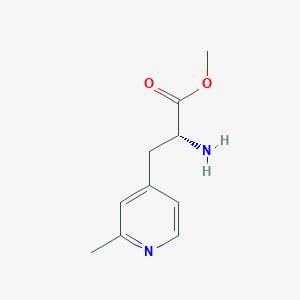
Methyl (R)-2-amino-3-(2-methylpyridin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate is a chiral compound with a pyridine ring substituted at the 4-position with a methyl group and an amino acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and ®-2-amino-3-hydroxypropanoic acid.
Formation of Intermediate: The 2-methylpyridine is first brominated at the 4-position using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Coupling Reaction: The brominated intermediate is then coupled with ®-2-amino-3-hydroxypropanoic acid using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity, or interacts with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-2-amino-3-(2-chloropyridin-4-yl)propanoate
- Methyl ®-2-amino-3-(2-fluoropyridin-4-yl)propanoate
- Methyl ®-2-amino-3-(2-bromopyridin-4-yl)propanoate
Uniqueness
Methyl ®-2-amino-3-(2-methylpyridin-4-yl)propanoate is unique due to the presence of the methyl group at the 4-position of the pyridine ring, which influences its chemical reactivity and biological activity. This substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(2-methylpyridin-4-yl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-8(3-4-12-7)6-9(11)10(13)14-2/h3-5,9H,6,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
MUIKUDPAIMIKKF-SECBINFHSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)C[C@H](C(=O)OC)N |
Canonical SMILES |
CC1=NC=CC(=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















